4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester
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Overview
Description
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C21H23BN2O3 and its molecular weight is 362.24. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Applications
The integration of phenylboronic acid ester into polymer backbones, as demonstrated in the facile synthesis of H2O2-cleavable poly(ester-amide)s, shows significant promise for creating responsive materials. These materials are particularly interesting for their potential in controlled release systems, where the degradation of the polymer and subsequent release of encapsulated agents can be triggered by hydrogen peroxide, a reactive oxygen species often found in higher concentrations at sites of inflammation or tumors. This approach could be pivotal in developing smart drug delivery vehicles that release their payload in response to specific biological stimuli, thus enhancing therapeutic efficacy while minimizing side effects (Cui et al., 2017).
Hydrolysis and Stability Considerations
The susceptibility to hydrolysis of phenylboronic pinacol esters under physiological conditions highlights a critical consideration for their use in pharmacological applications. Understanding the kinetics of hydrolysis, influenced by substituents in the aromatic ring and pH, is essential for designing boron-containing compounds, especially those intended for therapeutic use. This knowledge is crucial for ensuring the stability of such compounds in the aqueous environments of the body, where rapid or uncontrolled degradation could affect the efficacy or safety of potential treatments (Achilli et al., 2013).
Novel Properties and Applications
Arylboronic esters, such as phenylboronic acid pinacol ester, exhibit unexpected phosphorescence in the solid state at room temperature, without the need for heavy atoms or carbonyl groups. This finding opens new avenues for the use of simple arylboronic esters in organic light-emitting diodes (OLEDs) and other photonic applications. The ability to generate long-lived room-temperature phosphorescence from heavy-atom-free molecules could lead to more sustainable and less toxic materials for the electronics industry (Shoji et al., 2017).
Sensor Development
Luminescent iridium(III)-boronic acid complexes demonstrate potential as sensors for carbohydrates, leveraging the boronic acid's ability to form cyclic esters with sugars. This characteristic could be utilized in developing sensitive and selective sensors for glucose and other biologically relevant sugars, with applications ranging from biomedical diagnostics to environmental monitoring. The modular synthesis of these complexes, along with their demonstrated interaction with simple sugars, underscores the versatility of phenylboronic acid derivatives in sensor technology (Hashemzadeh et al., 2020).
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters are known to participate in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Biochemical Pathways
Boronic acids and their esters are known to participate in the suzuki–miyaura reaction, a type of cross-coupling reaction, which forms a new carbon-carbon bond .
Pharmacokinetics
It is known that these compounds are only marginally stable in water . This could potentially impact their bioavailability.
Result of Action
The formation of new carbon-carbon bonds through the suzuki–miyaura reaction could potentially lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.
Properties
IUPAC Name |
5-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BN2O3/c1-20(2)21(3,4)27-22(26-20)17-12-10-16(11-13-17)19-23-18(25-24-19)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHJUBQKZWXMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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